molecular formula C53H85ClO17 B1263370 Spirastrellolide F methyl ester

Spirastrellolide F methyl ester

Cat. No.: B1263370
M. Wt: 1029.7 g/mol
InChI Key: LYADTVNGBNRZNE-ZHAKCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Key Characteristics of Spirastrella coccinea

Property Description
Morphology Encrusting, <10 mm thick, smooth texture, red-brown coloration
Habitat Coral reefs, submarine caves, mangrove roots (depth: 0–15 m)
Spicules Tylostyles (200–400 μm), microscleres present
Bioactive Compounds Spirastrellolides A–G, including methyl ester derivatives
Ecological Role Chemical defense against predation and fouling

The sponge’s capacity to produce structurally diverse spirastrellolides has been linked to symbiotic interactions with microbial communities, though the exact biosynthetic pathways remain unresolved.

Initial Isolation and Structural Characterization Challenges

The isolation of this compound posed significant technical hurdles due to its low natural abundance (<0.001% wet weight) and sensitivity to acidic conditions. Early purification efforts employed gradient reversed-phase HPLC, but degradation during chromatography necessitated stabilization as the methyl ester derivative. Nuclear magnetic resonance (NMR) analysis revealed a 38-membered macrolactone core with two embedded spiroketals and a conjugated (E,Z)-diene side chain.

Critical challenges included:

  • Stereochemical Ambiguities : The original 2003 structural proposal for spirastrellolide A contained errors in the C3–C7 and C27–C36 regions, which propagated uncertainty in F derivative assignments. X-ray crystallography of spirastrellolide B in 2007 resolved core configuration issues but left the C46 hydroxyl stereochemistry unresolved until synthetic studies in 2011.
  • Spiroketal Instability : The DEF-bis-spiroketal domain proved prone to acid-catalyzed rearrangement, complicating spectral interpretation. Fürstner’s group addressed this through kinetically controlled gold-catalyzed cyclizations during total synthesis.
  • Macrolactone Conformation : Variable NOE correlations in the macrocycle suggested conformational flexibility, resolved through molecular dynamics simulations correlated with synthetic fragments.

Table 2: Key Milestones in Structural Elucidation

Year Advancement Methodologies Used
2003 Initial isolation of spirastrellolide A methyl ester HPLC, NMR, bioassay-guided fractionation
2007 Revised stereochemical assignment via spirastrellolide B X-ray structure X-ray crystallography, chemical degradation
2009 First total synthesis of southern hemisphere fragments Boron-aldol reactions, spiroacetalization
2011 Second-generation synthesis resolving C46 configuration Alkyne metathesis, Julia–Kocienski olefination

Properties

Molecular Formula

C53H85ClO17

Molecular Weight

1029.7 g/mol

IUPAC Name

methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]-2-hydroxynona-4,7-dienoate

InChI

InChI=1S/C53H85ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,31-44,46-49,55-57,59-60H,7,12-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1

InChI Key

LYADTVNGBNRZNE-ZHAKCTPBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl

Canonical SMILES

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl

Synonyms

spirastrellolide F
spirastrellolide F methyl este

Origin of Product

United States

Q & A

Q. What key structural features of Spirastrellolide F methyl ester contribute to its biological activity?

this compound contains a 38-membered macrolide core with a skipped diene side chain, a tetrahydropyran (A-ring), and two spiroacetal systems (a 6,6-spiroacetal and a chlorinated 5,6,6-bis-spiroacetal). These motifs are critical for its selective inhibition of protein phosphatase 2A (PP2A), a mechanism linked to its antiproliferative effects in cancer cells. The chlorinated bis-spiroacetal (DEF rings) and stereochemical complexity (21 stereocenters) are essential for target binding and conformational stability .

Q. What were the primary challenges in the initial total synthesis of this compound?

Early synthesis efforts faced challenges due to structural ambiguities in the natural product’s configuration, particularly at the C46 stereocenter and the DEF bis-spiroacetal domain. Additionally, the macrocycle’s size (38-membered ring) and sensitivity of spiroacetal motifs to acidic conditions complicated fragment assembly and macrolactonization. Modular strategies were developed to address these issues, enabling stereochemical corrections and iterative coupling of subunits .

Q. How do spiroacetal motifs influence the synthetic design of this compound?

The 6,6- and 5,6,6-spiroacetal systems require precise stereochemical control during assembly. Double Sharpless asymmetric dihydroxylation followed by acid-mediated cyclization was used to construct the DEF bis-spiroacetal, with mild conditions preventing undesired epimerization. The BC spiroacetal was stabilized through orthogonal protecting groups during fragment coupling .

Q. What biological target is associated with this compound’s anticancer activity?

The compound selectively inhibits Ser/Thr protein phosphatase 2A (PP2A) at nanomolar concentrations (IC₅₀ = 1 nM), disrupting cell cycle regulation and inducing mitotic arrest. Its macrocyclic core and side chain are both critical for binding, as truncation or stereochemical alterations reduce potency .

Q. How were early stereochemical ambiguities resolved during structural elucidation?

Initial ambiguities in the DEF bis-spiroacetal configuration were resolved through X-ray crystallography of synthetic intermediates and degradation studies of related natural analogs (e.g., Spirastrellolide D methyl ester). Comparative NMR analysis of synthetic and natural samples further validated the corrected stereochemistry .

Advanced Research Questions

Q. How does the choice of protecting groups impact macrolactonization efficiency in this compound synthesis?

The C22–C24 linker region’s substitution pattern critically affects macrolactonization. For example, second-generation syntheses revealed that benzyl ether protecting groups at C22–C24 improved yields (from <10% to ~40%) compared to bulkier silyl ethers, likely due to reduced steric hindrance during cyclization. This optimization was pivotal for scalable production .

Q. What stereoselective methods are employed to introduce the C28 and C29 chloro-stereocenters?

The Oehlschlager chloroallylboration—a modified Brown asymmetric allylation—was used to install the C28 and C29 stereocenters with >95% diastereoselectivity. Chiral chloroallylboranes reacted with aldehyde precursors under kinetic control, achieving near-perfect enantioselectivity. This method was validated in both Paterson and Fürstner syntheses .

Q. How do Paterson’s and Fürstner’s synthetic strategies for this compound differ?

  • Paterson’s approach relied on fragment coupling via Suzuki-Miyaura and Stille cross-couplings, with a focus on modular spiroacetal assembly. Key steps included a Shiina macrolactonization and stereochemical proof via X-ray crystallography .
  • Fürstner’s route emphasized alkyne metathesis for macrocycle closure and late-stage installation of the Δ¹⁵,¹⁶ double bond via palladium-catalyzed hydride reduction. Conformational preorganization of intermediates ensured stereochemical fidelity during hydrogenation .

Q. What role does conformational analysis play in macrocycle formation?

X-ray crystallography of advanced intermediates revealed a preorganized "V"-shaped conformation in the C17–C40 bis-spiroacetal fragment, which templated macrocyclization. This conformational rigidity minimized entropic penalties during macrolactonization, enabling high-yielding ring closure .

Q. How was alkyne metathesis applied in the synthesis of this compound?

Molybdenum-catalyzed alkyne metathesis was used by Fürstner et al. to cyclize a 38-membered macrocyclic diyne precursor. The reaction proceeded under open-air conditions with low catalyst loading (5 mol%), achieving >90% conversion. This method avoided competing side reactions observed in traditional macrolactonization approaches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Spirastrellolide F methyl ester
Reactant of Route 2
Spirastrellolide F methyl ester

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